
N-(cyanomethyl)-2-(1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyanomethyl)-2-(1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)propanamide, also known as CP-376395, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been shown to exhibit various biological activities, making it a promising candidate for drug development.
作用機序
The exact mechanism of action of N-(cyanomethyl)-2-(1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)propanamide is not fully understood. However, it is believed to act as a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in the modulation of pain and inflammation, which may explain the analgesic and anti-inflammatory effects of N-(cyanomethyl)-2-(1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)propanamide.
Biochemical and Physiological Effects
N-(cyanomethyl)-2-(1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)propanamide has been shown to exhibit various biochemical and physiological effects. In preclinical models, it has been shown to reduce pain and inflammation, as well as improve motor function. Additionally, N-(cyanomethyl)-2-(1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)propanamide has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.
実験室実験の利点と制限
One of the main advantages of N-(cyanomethyl)-2-(1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)propanamide for lab experiments is its high potency and selectivity for the α7 nAChR. This makes it a useful tool for studying the role of this receptor in pain and inflammation. However, one limitation of N-(cyanomethyl)-2-(1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)propanamide is its relatively short half-life, which may limit its effectiveness in some experimental settings.
将来の方向性
There are several potential future directions for research on N-(cyanomethyl)-2-(1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)propanamide. One area of interest is the development of more potent and selective α7 nAChR antagonists based on the structure of N-(cyanomethyl)-2-(1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)propanamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(cyanomethyl)-2-(1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)propanamide and its potential therapeutic applications. Finally, clinical trials are needed to determine the safety and efficacy of N-(cyanomethyl)-2-(1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)propanamide in humans.
合成法
The synthesis of N-(cyanomethyl)-2-(1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)propanamide involves the reaction of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid with cyanomethyl chloride in the presence of a base. This reaction results in the formation of the desired product, which is then purified through column chromatography.
科学的研究の応用
N-(cyanomethyl)-2-(1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent analgesic effects in preclinical models of pain, making it a promising candidate for the treatment of chronic pain conditions. Additionally, N-(cyanomethyl)-2-(1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)propanamide has been shown to have anti-inflammatory and anti-allodynic effects, further expanding its potential therapeutic applications.
特性
IUPAC Name |
N-(cyanomethyl)-2-pyrazol-1-yl-N-(2,2,2-trifluoroethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N4O/c1-8(17-5-2-4-15-17)9(18)16(6-3-14)7-10(11,12)13/h2,4-5,8H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSJOLMRGFZTCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC#N)CC(F)(F)F)N1C=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

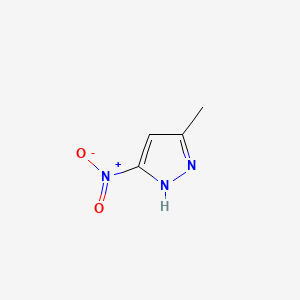
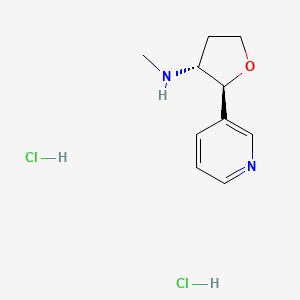
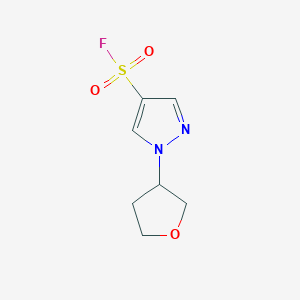

![1-(2-ethyl-6-methylphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea](/img/structure/B2449853.png)

![2-((1-methyl-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2449855.png)
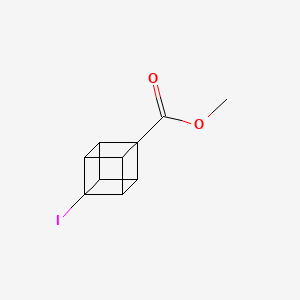


![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-3,5-dimethoxybenzamide](/img/structure/B2449861.png)
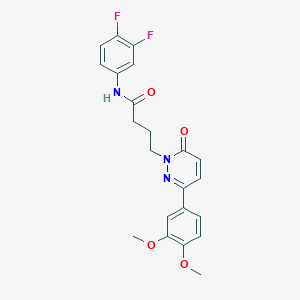
![1-[(1-Prop-2-enoylpyrrolidin-3-yl)methyl]pyrrolidin-2-one](/img/structure/B2449863.png)
![2-Azabicyclo[2.2.2]octan-4-ylmethanol;hydrochloride](/img/structure/B2449864.png)